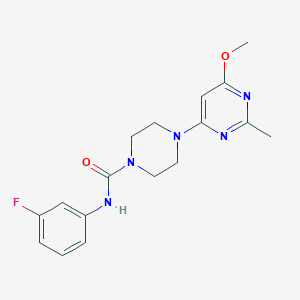

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-12-19-15(11-16(20-12)25-2)22-6-8-23(9-7-22)17(24)21-14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGJUJSCWWTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the fluorophenyl intermediate:

Synthesis of the methoxypyrimidinyl intermediate: This step involves the construction of the pyrimidine ring with a methoxy substituent, often through condensation reactions.

Coupling of intermediates: The fluorophenyl and methoxypyrimidinyl intermediates are coupled using a piperazine linker, typically through nucleophilic substitution or amide bond formation.

Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other substituents.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, owing to its ability to interact with specific biological targets.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Core

Pyrimidine-Based Derivatives

- Target Compound : The 6-methoxy-2-methylpyrimidin-4-yl group may enhance solubility due to the methoxy group and steric effects from the methyl group.

- Analog A2 (): Features a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group instead of pyrimidine. Yield: 52.2%; melting point: 189.5–192.1°C .

- Analog 22e () : Contains a 3-oxo-2,3-dihydrobenzo[b][1,4]oxazine group. Its synthesis via 3-fluorophenylisocyanate suggests similar reactivity for carboxamide formation. Yield: 67% .

Heterocyclic Variations

Fluorophenyl Substituent Positioning

- 3-Fluorophenyl vs. 4-Fluorophenyl :

- A3 () : 4-Fluorophenyl analog shows a higher yield (57.3%) and melting point (196.5–197.8°C) compared to 3-fluorophenyl (A2: 52.2%, 189.5–192.1°C), suggesting positional effects on crystallinity .

- A34 () : 3,5-Difluorophenyl substitution reduces yield slightly (56.1%) and lowers melting point (199.8–200.2°C), indicating increased steric hindrance .

Q & A

Q. Critical Parameters :

| Parameter | Optimization Range | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DCM | THF improves solubility of intermediates |

| Coupling Agent | HBTU vs. BOP | HBTU yields higher purity |

| Reaction Time | 12–24 hours | Longer times reduce side products |

How is structural characterization of this compound performed?

Basic Research Question

A combination of spectroscopic and chromatographic methods is used:

- NMR Spectroscopy : H and C NMR confirm piperazine ring geometry and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 386.2) .

- HPLC : Purity assessment (>95% by reverse-phase HPLC) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region .

What strategies resolve contradictions in reported biological activity data for similar piperazine-carboxamides?

Advanced Research Question

Discrepancies in biological activity often arise from:

- Substituent effects : Fluorine at the 3-position on the phenyl ring enhances receptor binding affinity compared to chloro derivatives .

- Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms (e.g., D2 vs. D3 dopamine receptors) .

Q. Case Study :

| Compound | Substituent | Receptor Affinity (K, nM) |

|---|---|---|

| Target Compound | 3-Fluorophenyl | D3R: 2.6, D2R: >1000 |

| Analog (Cl substituent) | 3-Chlorophenyl | D3R: 12.4, D2R: 850 |

Methodological Fix : Standardize assays using chimeric receptors to isolate binding domains .

How do structural modifications influence the compound’s pharmacokinetic properties?

Advanced Research Question

Key modifications and their impacts:

Q. Experimental Design :

- In vitro metabolic stability : Incubate with liver microsomes; monitor parent compound depletion .

- LogP Measurement : Shake-flask method with octanol/water partitioning .

What are best practices for optimizing reaction yields in large-scale synthesis?

Advanced Research Question

- Continuous Flow Reactors : Reduce side reactions (e.g., hydrolysis) by minimizing residence time .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .

- Scale-Up Table :

| Lab Scale (mg) | Pilot Scale (g) | Critical Adjustments |

|---|---|---|

| 100 mg, 65% yield | 10 g, 58% yield | Increase solvent volume by 20% to prevent precipitation |

How can researchers validate target engagement in cellular assays?

Advanced Research Question

- Radioligand Displacement : Use H-labeled analogs to measure IC values in membrane preparations .

- FRET-Based Assays : Monitor conformational changes in GPCRs (e.g., dopamine receptors) .

- Negative Control : Synthesize a carboxamide linker-free analog to confirm the role of the carbonyl group in binding .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulate binding to D3 dopamine receptors; focus on the E2 loop for selectivity .

- MD Simulations (GROMACS) : Assess stability of the piperazine-carboxamide conformation in lipid bilayers .

Validation Step : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.